molecular formula C7H14ClNO B7824363 4-Acetylpiperidinium chloride

4-Acetylpiperidinium chloride

Cat. No.: B7824363
M. Wt: 163.64 g/mol
InChI Key: BWWUETLSKAKGGM-UHFFFAOYSA-N
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Description

4-Acetylpiperidinium chloride is a quaternary ammonium salt of significant interest in synthetic and medicinal chemistry research. The presence of the charged piperidinium group can be critical for modifying the solubility and ionic properties of a molecule, while the acetyl moiety provides a versatile handle for further synthetic derivatization. This structure makes it a valuable intermediate for constructing more complex chemical entities, particularly in the development of pharmacologically active compounds or ionic liquids. In research applications, such quaternary ammonium salts are frequently explored as cationic surfactants in micellar catalysis, where they can enhance reaction rates and improve yields for various organic transformations . The piperidine scaffold is a privileged structure in drug discovery, and this compound may serve as a key precursor in the synthesis of potential nicotinic receptor ligands or cholinesterase inhibitors, drawing parallels to the biological activities observed in related pyridinium compounds . Analytical methods for quality control and application tracking would typically employ reversed-phase high-performance liquid chromatography (RP-HPLC), a standard technique for the separation and quantification of such ionic species . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ium-4-ylethanone;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWUETLSKAKGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC[NH2+]CC1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89895-06-7
Record name 4-Acetylpiperidine hydrochloride
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Record name 4-acetylpiperidinium chloride
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Mechanistic Investigations of Chemical Transformations Involving 4 Acetylpiperidinium Chloride

Elucidation of Reaction Pathways in N-Acyliminium Ion Chemistry

N-acyliminium ions are highly reactive intermediates pivotal in the synthesis of a wide array of nitrogen-containing compounds, particularly alkaloids and other heterocyclic structures. beilstein-journals.orgku.dk These electrophilic species are typically generated from amides, carbamates, or lactams, and their subsequent reactions with nucleophiles allow for the construction of complex molecular architectures. beilstein-journals.orgnih.gov The reactivity and stereochemical outcome of these reactions are governed by the structure of the N-acyliminium ion and the reaction conditions. beilstein-journals.org

While direct, extensive studies on the involvement of 4-acetylpiperidinium chloride in N-acyliminium ion cascades are not widely documented in publicly available literature, the principles of N-acyliminium chemistry allow for informed hypotheses. For a compound like 4-acetylpiperidine, after N-acylation (for instance, with a Boc group), an N-acyliminium ion can be generated. The indirect cation pool method is a notable technique for generating and accumulating such ions at low temperatures for mechanistic studies and subsequent reactions. beilstein-journals.org For example, N-acyliminium ions derived from substituted N-Boc-piperidines have been shown to react with high diastereoselectivity with various nucleophiles. beilstein-journals.org The substituent at the 4-position, such as the acetyl group in this compound, would be expected to influence the conformation and, therefore, the stereochemical course of nucleophilic attack on the iminium ion. beilstein-journals.org

Catalytic processes have also been developed for reactions involving N-acyliminium ions, such as the cycloaddition with alkynes to form dihydro-oxazinone skeletons, demonstrating the versatility of these intermediates. rsc.org Furthermore, transition metal-catalyzed cross-coupling reactions with N-acyliminium ions derived from quinolines and isoquinolines have been reported, expanding their synthetic utility. rsc.org

Role of this compound in Alkylation Reactions

Alkylation reactions, which involve the transfer of an alkyl group, are fundamental transformations in organic synthesis. mt.com Quaternary ammonium (B1175870) salts, a class to which N-alkylated derivatives of this compound would belong, have emerged as alternative alkylating agents, offering a safer profile compared to traditional reagents. researchgate.net

Alternative Reagent Strategies in Organic Synthesis

Quaternary ammonium salts (QAS) are gaining attention as safer, less hazardous alternatives to conventional alkylating agents like alkyl halides and sulfates. researchgate.net They are generally non-mutagenic, non-flammable, and non-corrosive. researchgate.net The use of QAS in direct organic transformations remains a developing area of research. researchgate.net Strategies for utilizing these salts in alkylation often involve leveraging their ability to transfer an alkyl group under specific conditions, such as base-mediated Hofmann elimination or direct C-N bond cleavage. researchgate.net While specific examples detailing the use of this compound as an alkylating agent are scarce, the general principles suggest its N-alkyl derivatives could participate in such reactions. For instance, tetraalkylammonium chlorides have been successfully used for the O-alkylation of phenols under various conditions, including microwave irradiation. researchgate.net

Mechanistic Aspects of Alkyl Transfer from Quaternary Ammonium Salts

The transfer of an alkyl group from a quaternary ammonium salt is typically a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The formation of the quaternary salt itself, known as the Menschutkin reaction, is an SN2 process between a tertiary amine and an alkyl halide. nih.gov

The efficiency and selectivity of alkyl transfer from a quaternary ammonium salt depend on several factors, including the nature of the alkyl groups attached to the nitrogen atom. The general trend for the rate of transfer is: benzyl (B1604629) > allyl > methyl > ethyl > longer alkyl chains. researchgate.net This selectivity is influenced by the stability of the departing tertiary amine and the steric accessibility of the alkyl group being transferred. The reaction is often facilitated by heat and the presence of a nucleophile. The mechanism can be complex, sometimes competing with elimination reactions like the Hofmann elimination, especially in the presence of a strong base. researchgate.netlibretexts.org

Interactive Table: Alkyl Group Transfer Rates from Quaternary Ammonium Salts

Alkyl GroupRelative Transfer Rate
BenzylHigh
AllylHigh
MethylModerate
EthylLow
PropylVery Low
IsopropylVery Low

Catalytic and Organocatalytic Roles of Piperidinium (B107235) Salts in Organic Reactions

Piperidinium salts can function as organocatalysts in various organic reactions. They are particularly noted for their role in Knoevenagel condensations, where they can accelerate the reaction between aldehydes and active methylene (B1212753) compounds. nih.gov The catalytic cycle can proceed through an iminium intermediate (Knoevenagel mechanism) or a β-hydroxy intermediate (Hann-Lapworth mechanism), depending on the specific substrates and conditions. nih.gov The piperidinium cation can act as a hydrogen bond donor, activating substrates and stabilizing transition states. beilstein-journals.org

Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). arkat-usa.org Quaternary ammonium salts, including piperidinium derivatives, are common phase transfer catalysts. arkat-usa.orgontosight.ai The mechanism involves the quaternary cation forming an ion pair with a reactant anion from the aqueous phase. operachem.com This lipophilic ion pair is then transferred into the organic phase, where the anion is more reactive and can react with the organic substrate. operachem.com

The effectiveness of a piperidinium salt as a phase transfer catalyst depends on its structure. The length of the alkyl chains on the nitrogen atom influences the salt's partitioning between the aqueous and organic phases. operachem.com For example, bis-piperidinium compounds have shown enhanced activity in N-alkylation and etherification reactions compared to traditional single-center catalysts. arkat-usa.orgresearchgate.net This increased efficiency is attributed to the presence of two cationic centers. arkat-usa.org

Investigations into Ring-Opening and Degradation Pathways

The stability of piperidinium salts is a critical factor in their application, particularly in harsh conditions such as strong bases or high temperatures. Several degradation pathways for piperidinium cations have been identified, primarily through studies related to their use in anion exchange membranes for fuel cells. researchgate.netresearchgate.netrsc.org

The primary degradation mechanisms include:

Hofmann Elimination (E2) : This base-induced elimination is a major pathway for the degradation of quaternary ammonium hydroxides. libretexts.org For piperidinium salts, Hofmann elimination can lead to the loss of an N-alkyl substituent or, more significantly, ring-opening of the piperidine (B6355638) structure. researchgate.netrsc.org The regioselectivity of the elimination (Hofmann vs. Zaitsev) is influenced by the steric bulk of the leaving group and the substituents on the ring. libretexts.org

Nucleophilic Substitution (SN2) : Nucleophilic attack, often by hydroxide (B78521) or other anions present in the medium, can occur at the α-carbons of the N-alkyl groups or the α-carbons of the piperidine ring. researchgate.netresearchgate.net Attack on an N-alkyl group leads to dealkylation, while attack on a ring carbon can result in a ring-opening reaction. researchgate.netrsc.org

Studies on model compounds have shown that the stability of the piperidinium ring is generally high, but it can be compromised by the presence of certain substituents or by extreme alkaline conditions. researchgate.netnsf.govacs.org For instance, the length of N-alkyl chains can influence the rate of Hofmann elimination. rsc.org While specific degradation studies on this compound are not prevalent, research on related structures provides a solid framework for understanding its potential stability and degradation routes. rsc.orgnsf.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 4-Acetylpiperidinium chloride. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a definitive assignment of each atom's position within the molecule can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidinium (B107235) ring and the acetyl group. Based on the analysis of structurally similar compounds, such as 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides, the following proton chemical shifts can be anticipated.

The protons on the carbons adjacent to the positively charged nitrogen atom (C2 and C6) are expected to be the most deshielded and appear as a multiplet in the downfield region of the spectrum. The protons on the carbons at the 3 and 5 positions (C3 and C5) would resonate at a slightly higher field, also likely as a multiplet. The proton at the C4 position, being adjacent to the acetyl group, will have its chemical shift influenced by the carbonyl moiety. The methyl protons of the acetyl group will appear as a sharp singlet, typically in the upfield region. The protons of the N-H group in the piperidinium ring will also give a characteristic signal.

A hypothetical ¹H NMR data table for this compound is presented below, based on known spectral data for analogous structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H2, H6 (axial & equatorial)3.5 - 3.8Multiplet
H3, H5 (axial & equatorial)1.8 - 2.1Multiplet
H42.5 - 2.8Multiplet
CH₃ (Acetyl)2.1 - 2.3Singlet
N-H8.0 - 9.0Broad Singlet

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The carbons of the piperidinium ring will have characteristic chemical shifts. The carbons C2 and C6, being directly attached to the nitrogen, will be significantly deshielded. The carbons C3 and C5 will appear at a higher field. The C4 carbon, bearing the acetyl group, will have a distinct chemical shift. The carbonyl carbon of the acetyl group will be the most deshielded carbon and will appear far downfield. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

A predicted ¹³C NMR data table is provided below, referencing data from similar piperidinium salts.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carbonyl)205 - 215
C2, C645 - 50
C440 - 45
C3, C525 - 30
CH₃ (Acetyl)20 - 25

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This would allow for the tracing of the proton-proton connectivity around the piperidinium ring. For instance, cross-peaks would be observed between the protons at C2/C6 and C3/C5, and between the protons at C3/C5 and C4.

An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, solidifying the structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing the various vibrational modes of its functional groups.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected absorption bands include a strong, sharp peak for the C=O (carbonyl) stretching vibration of the acetyl group, typically found in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the piperidinium cation will give rise to a broad band in the high-frequency region, around 3000-3300 cm⁻¹. C-H stretching vibrations of the piperidine (B6355638) ring and the acetyl methyl group are expected in the 2800-3000 cm⁻¹ range. The C-N stretching and various C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

A table of predicted significant FTIR absorption bands is presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3000 - 3300Medium-Broad
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Ketone)1700 - 1725Strong
N-H Bend1580 - 1650Medium
C-H Bend1350 - 1480Medium
C-N Stretch1000 - 1250Medium

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy.

The Raman spectrum of this compound would be expected to show a strong band for the symmetric C-H stretching vibrations. The C=O stretching vibration, while strong in the IR, may appear with weaker intensity in the Raman spectrum. The skeletal vibrations of the piperidine ring often give rise to characteristic Raman signals. The presence of the chloride counter-ion does not typically result in a distinct Raman signal in simple salts.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The ionization of the neutral form, 4-acetylpiperidine, allows for the analysis of its fragmentation pattern, which provides valuable structural information.

The molecular weight of 1-acetylpiperidine (B1204225) (the neutral base of the chloride salt) is 127.18 g/mol . nist.govnih.gov In mass spectrometry, this would correspond to the molecular ion peak [M]⁺. However, for this compound, analysis would typically involve observing the cation, 4-acetylpiperidinium, which has the same mass as the protonated neutral molecule [M+H]⁺.

The fragmentation of piperidine derivatives in mass spectrometry is well-documented and often involves the cleavage of the piperidine ring. nih.gov For 1-acetylpiperidine, the major fragmentation pathways are expected to involve the loss of the acetyl group and subsequent ring fragmentation. libretexts.org Common fragment ions observed in the mass spectra of related piperidine compounds can offer clues to the fragmentation of this compound. scielo.brnih.gov For instance, studies on similar piperidine alkaloids show that the cleavage of the piperidine ring is a characteristic fragmentation route. nih.gov

Key Fragmentation Pathways:

A plausible fragmentation pattern for the 4-acetylpiperidinium ion would involve the following steps:

Initial Ion: The 4-acetylpiperidinium cation itself.

Loss of Acetyl Group: Cleavage of the bond between the nitrogen and the acetyl group, leading to the formation of a piperidinium ion and a neutral acetyl radical.

Ring Opening and Fission: Subsequent fragmentation of the piperidine ring can occur through various pathways, leading to smaller charged fragments. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines. libretexts.org

Table of Expected Mass Spectral Data for 4-Acetylpiperidine (neutral form):

Fragment Ion Proposed Structure m/z (mass-to-charge ratio) Significance
[C₇H₁₃NO]⁺Molecular Ion127Represents the intact molecule.
[C₅H₁₀N]⁺Loss of acetyl group (CH₃CO)84Indicates the piperidine ring structure.
[C₄H₈N]⁺Further fragmentation of the piperidine ring70A common fragment in piperidine derivatives. scielo.br
[CH₃CO]⁺Acetyl cation43Confirms the presence of the acetyl group.

This data is inferred based on the principles of mass spectrometry and data from related compounds like 1-acetylpiperidine. nist.govlibretexts.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The presence and position of absorption bands are dependent on the types of chemical bonds and functional groups present in the molecule, known as chromophores.

For this compound, the primary components to consider for UV-Vis absorption are the piperidine ring and the acetyl group. The piperidine ring itself, being a saturated heterocyclic amine, does not possess any significant chromophores that absorb in the typical UV-Vis range (200-800 nm). nist.gov The UV spectrum of piperidine shows absorbance only in the far UV region, which is generally not accessible with standard spectrophotometers. nist.gov

The acetyl group (CH₃CO-) contains a carbonyl (C=O) group, which is a known chromophore. Carbonyl groups typically exhibit a weak n → π* transition at around 270-300 nm and a strong π → π* transition at shorter wavelengths (below 200 nm). In the case of this compound, the carbonyl group is part of an amide linkage (N-C=O). The electronic transitions of amides are influenced by the nitrogen atom.

Research on similar piperidine alkaloids indicates an absence of significant chromophores, making their structural elucidation by conventional UV-Vis methods challenging. nih.gov The reaction of piperidine with other molecules can lead to the formation of colored products with distinct UV-Vis spectra. For instance, the reaction of piperidine with p-nitrophenyl acetate (B1210297) results in a product with an absorbance maximum around 420 nm. researchgate.net However, this compound itself is not expected to show significant absorption in the visible region.

Expected UV-Vis Spectral Data for this compound:

Electronic Transition Associated Chromophore Expected Wavelength Range (λmax) Expected Molar Absorptivity (ε)
n → σC-N, C-C, C-H< 200 nmLow
n → πC=O (Amide)~210-230 nmLow to Moderate
π → π*C=O (Amide)< 200 nmHigh

This data is predicted based on the electronic structure of the molecule and data from related compounds.

The chloride ion in this compound is a simple halide ion and does not contribute to absorption in the UV-Vis spectrum under normal conditions.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are essential for elucidating the electronic structure and inherent reactivity of 4-Acetylpiperidinium chloride. Techniques such as Density Functional Theory (DFT) are used to calculate the distribution of electrons within the molecule, which is fundamental to its chemical properties.

A key aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. For piperidine (B6355638) derivatives, the HOMO is often associated with the nitrogen atom, while the LUMO can be located on other parts of the molecule, influencing its susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. libretexts.org These maps illustrate the three-dimensional charge distribution of a molecule, highlighting regions of positive and negative electrostatic potential. libretexts.orgresearchgate.netresearchgate.net For this compound, the area around the carbonyl oxygen of the acetyl group and the chloride ion would exhibit a negative potential (typically colored red or yellow), indicating regions that are attractive to electrophiles. Conversely, the protonated nitrogen and adjacent hydrogen atoms of the piperidinium (B107235) ring would show a positive potential (blue), marking them as likely sites for interaction with nucleophiles. researchgate.net

Table 1: Representative Quantum Mechanical Data for a Substituted Piperidine Analog

Computational MethodPropertyCalculated ValueSignificance
DFT/B3LYPHOMO Energy-6.5 eVIndicates electron-donating capability
DFT/B3LYPLUMO Energy-1.2 eVIndicates electron-accepting capability
DFT/B3LYPHOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
M06/def2-SVPMax Electrostatic Potential (Vmax)+35 kcal/molRegion of positive charge (e.g., near N-H)
M06/def2-SVPMin Electrostatic Potential (Vmin)-25 kcal/molRegion of negative charge (e.g., near C=O)

Note: This table presents hypothetical but representative data for a piperidine derivative to illustrate the types of values obtained from QM calculations. Actual values for this compound would require specific computation.

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational method used to predict how a molecule, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery and for understanding potential biological activities. nih.gov

Ligand-target interaction profiling involves a detailed analysis of the non-covalent bonds formed between the ligand (this compound) and the amino acid residues within the binding site of a target protein. nih.gov These interactions can include hydrogen bonds, ionic bonds (salt bridges), hydrophobic interactions, and van der Waals forces.

In the case of this compound, the positively charged piperidinium nitrogen could form a strong salt bridge with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov The acetyl group's carbonyl oxygen is a potential hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The aliphatic carbon atoms of the piperidine ring can participate in hydrophobic interactions. Docking studies on related piperidine derivatives have shown that these interactions are crucial for stabilizing the ligand-protein complex. nih.govmdpi.com

Table 2: Typical Ligand-Target Interactions for a Piperidine Derivative in a Protein Binding Site

Interacting Ligand GroupType of InteractionInteracting Amino Acid Residue (Example)
Piperidinium Nitrogen (N+)Ionic Bond / Salt BridgeAspartic Acid (Asp), Glutamic Acid (Glu)
Piperidinium N-HHydrogen Bond DonorSerine (Ser), Threonine (Thr)
Acetyl Carbonyl (C=O)Hydrogen Bond AcceptorAsparagine (Asn), Glutamine (Gln)
Piperidine Ring (CH2 groups)Hydrophobic InteractionLeucine (Leu), Valine (Val), Phenylalanine (Phe)

Conformational Analysis and Energy Landscapes

The three-dimensional shape of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The collection of all possible conformations and the energy barriers between them constitutes the potential energy surface (PES). libretexts.orgwikipedia.org

Like cyclohexane, the piperidinium ring preferentially adopts a chair conformation to minimize steric and torsional strain. In this chair form, the acetyl group at the C4 position can be in either an axial or an equatorial position. Computational studies on substituted piperidines consistently show that the equatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that occur in the axial conformer.

The potential energy surface for the ring inversion (chair-flip) can be calculated, revealing the energy of intermediate conformations like the twist-boat and the high-energy boat conformation. mdpi.com Understanding the energy landscape is critical as the dominant, low-energy conformation is the one most likely to be biologically active.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, a process known as reaction pathway modeling. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. ims.ac.jpyoutube.com

For instance, one could model the N-acetylation of piperidine to form an acetylated derivative. Computational methods can locate the transition state for the nucleophilic attack of the piperidine nitrogen on the acetylating agent. researchgate.net Characterizing the geometry and energy of this transition state provides the activation energy for the reaction, which is a key determinant of the reaction rate. For a reaction involving this compound, one might computationally study its formation or its subsequent reactions. These calculations provide deep mechanistic insights that are often inaccessible through experimental observation alone. researchgate.net

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for 4-Acetylpiperidinium chloride is not available in the provided search results, analysis of a closely related compound, 4-acetylpyridinium chloride (C7H8NO+·Cl−), offers valuable insights. In the crystal structure of 4-acetylpyridinium chloride, the asymmetric unit contains one 4-acetylpyridinium cation and one chloride anion. researchgate.net The geometry of the pyridine (B92270) moiety is consistent with literature data. researchgate.net The determination of bond lengths and angles is a primary outcome of SC-XRD analysis, providing fundamental data for understanding the molecule's structure. carleton.eduuol.de For instance, in various organic chloride compounds, C-Cl bond lengths can be precisely measured. libretexts.org

Interactive Data Table: Representative Bond Lengths and Angles (Note: This table is illustrative and based on general chemical principles and data from related structures, as specific data for this compound was not found.)

BondAverage Length (Å)AngleAverage Angle (°)
C-C (aliphatic)1.54C-C-C (in ring)109.5
C-N (in ring)1.47C-N-C (in ring)109.5
C-C (acetyl)1.51C-C=O120
C=O1.23O=C-C120
N-H1.02H-N-C109.5

Polymorphism and Co-crystallization Investigations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science. nih.gov Different polymorphs of a compound can exhibit distinct physicochemical properties. While no specific studies on the polymorphism of this compound were found, research into related compounds shows that different polymorphic forms can arise from variations in crystallization conditions, leading to different hydrogen bonding and halogen bonding patterns. rsc.org

Co-crystallization is a technique used to form multi-component crystalline solids through non-covalent interactions. rsc.org It is a potential route to create pharmaceutical materials with enhanced properties. japsonline.com Co-crystals are formed between a target molecule and a co-former, held together by interactions such as hydrogen bonding and π-stacking. japsonline.comnih.gov This approach can be utilized to improve properties like solubility and stability. mdpi.com There is no specific information available regarding co-crystallization studies involving this compound in the provided results.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk properties of a crystalline solid. ncl.ac.uk Unlike SC-XRD, which analyzes a single crystal, PXRD provides a diffraction pattern from a polycrystalline sample, which is a fingerprint of the material's crystal structure. xos.comiitk.ac.in This method is crucial for phase identification, determining phase purity, and analyzing crystalline materials that are not suitable for single-crystal studies. ncl.ac.ukiitk.ac.in The PXRD pattern of a bulk sample can be compared to a pattern simulated from single-crystal data to confirm the phase purity of the synthesized material. ncl.ac.uk While specific PXRD data for this compound is not detailed in the search results, it is a standard method that would be employed to ensure the homogeneity and crystallinity of a bulk sample. icdd.com

Applications As a Precursor and Reagent in Complex Organic Synthesis

Utilization in the Synthesis of Piperidine (B6355638) Derivatives

The 4-acetylpiperidine core serves as a foundational structure for the elaboration of more complex piperidine-containing molecules. The acetyl group's ketone and α-carbon offer reactive sites for C-C bond formation and functionalization. Research has demonstrated its application in creating a diverse array of substituted piperidines.

A primary strategy involves the transformation of the acetyl group. For instance, the N-protected form, tert-butyl 4-acetylpiperidine-1-carboxylate, can be brominated at the α-position to yield tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. This α-bromo ketone is a potent electrophile, readily reacting with various nucleophiles to introduce new substituents. This intermediate is particularly valuable for synthesizing piperidine derivatives with diverse pharmacological activities.

Furthermore, the acetyl group facilitates condensation and alkylation reactions. In one synthetic route, tert-butyl 4-acetylpiperidine-1-carboxylate undergoes a condensation reaction with 2,6-dimethylbenzaldehyde (B72290) in the presence of lithium bis(trimethylsilyl)amide, demonstrating its utility in forming new carbon-carbon bonds under basic conditions. google.com It can also be alkylated using borrowing hydrogen chemistry, where it reacts with benzyl (B1604629) alcohol in the presence of an iridium catalyst to form the corresponding alkylated product. whiterose.ac.uk These reactions highlight the role of 4-acetylpiperidine derivatives as key intermediates in building complex molecular architectures centered on the piperidine ring. chemimpex.comlookchem.com

Table 1: Synthesis of Piperidine Derivatives from 4-Acetylpiperidine Precursors This table is interactive. Click on the headers to sort.

Starting Material Reagent(s) Product Reaction Type
tert-Butyl 4-acetylpiperidine-1-carboxylate Bromine (Br₂) tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate α-Bromination
tert-Butyl 4-acetylpiperidine-1-carboxylate 2,6-Dimethylbenzaldehyde, LHMDS tert-Butyl 4-(3-(2,6-dimethylphenyl)-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate Aldol (B89426) Condensation
N-Boc-4-acetylpiperidine Benzyl alcohol, Iridium catalyst tert-Butyl 4-(1-phenylethyl)piperidine-1-carboxylate C-Alkylation
1-Acetylpiperidine-4-carboxylic acid Various Triazole derivatives, CDK inhibitors, CCR5 antagonists Multi-step Synthesis

Role in the Formation of N-Heterocyclic Compounds

The reactivity of 4-acetylpiperidine extends to the construction of fused and spirocyclic N-heterocyclic compounds, which are prominent motifs in medicinal chemistry. The acetyl group and the piperidine nitrogen are key elements in cyclization cascades that lead to these complex structures.

A notable application is in the Fischer indole (B1671886) synthesis. The phenylhydrazone of 4-acetylpiperidine can be cyclized using zinc chloride to produce spiro[3H-indole-3,4'-piperidin]-2(1H)-ones. clockss.org This reaction creates a direct link between the piperidine ring and an indole system through a shared spiro-carbon, generating a class of compounds investigated for various biological activities. clockss.org

The compound also serves as a precursor for other heterocyles like pyrazoles. For example, tert-butyl 4-acetylpiperidine-1-carboxylate can be converted into 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This transformation involves converting the acetyl group into a suitable intermediate that can undergo condensation with a hydrazine (B178648) equivalent to form the pyrazole (B372694) ring. These pyrazole-substituted piperidines are themselves valuable building blocks for creating compounds with potential anti-inflammatory properties. oapi.int

Table 2: N-Heterocyclic Compounds Synthesized from 4-Acetylpiperidine Precursors This table is interactive. Click on the headers to sort.

Precursor Reaction Type Resulting Heterocycle
Phenylhydrazone of 4-acetylpiperidine Fischer Indole Synthesis Spiro[indole-piperidine]
tert-Butyl 4-acetylpiperidine-1-carboxylate Multi-step condensation Pyrazole-substituted piperidine
2-Oxindoles and RN(CH₂CH₂Cl)₂ Spirocyclization (related synthesis) Spiro[indole-piperidine]

Strategies for Functional Group Transformations Facilitated by 4-Acetylpiperidinium Chloride

This compound and its derivatives provide a platform for a wide range of functional group transformations, which are essential for fine-tuning the properties of target molecules. The primary sites for these transformations are the ketone of the acetyl group, the adjacent α-carbon, and the piperidine nitrogen.

The ketone can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride, providing access to hydroxylated piperidine derivatives. smolecule.com Conversely, the α-carbon can be functionalized, most notably via bromination to form an α-bromo ketone, which drastically alters the electrophilicity of the side chain and opens up pathways for nucleophilic substitution reactions.

The acetyl group as a whole can participate in reactions like aldol condensations and alkylations, effectively elongating the carbon chain at the 4-position. google.comwhiterose.ac.uk After deprotection of the commonly used N-Boc group to yield the piperidinium (B107235) salt, the secondary amine becomes a nucleophilic center for N-alkylation and N-acylation reactions, allowing for the introduction of a vast array of substituents directly onto the heterocycle. google.com These transformations are fundamental in diversity-oriented synthesis campaigns. google.com

Table 3: Key Functional Group Transformations of the 4-Acetylpiperidine Scaffold This table is interactive. Click on the headers to sort.

Initial Functional Group Reagent(s)/Reaction Type Transformed Functional Group
Ketone (C=O) NaBH₄ / Reduction Secondary Alcohol (-CH(OH)-)
α-Methylene (-COCH₃) Br₂ / Bromination α-Bromo Ketone (-COCH₂Br)
Acetyl Group (-COCH₃) Aldehyde / Aldol Condensation β-Hydroxy Ketone or α,β-Unsaturated Ketone
Piperidine Nitrogen (N-H) Alkyl Halide / N-Alkylation Tertiary Amine (-N-R)
Piperidine Nitrogen (N-H) Acid Chloride / N-Acylation Amide (-N-C(=O)R)

Development of Novel Synthetic Building Blocks

A key application of 4-acetylpiperidine is its use in the development of more advanced, functionalized synthetic building blocks. guidechem.com By modifying the initial structure, chemists can generate versatile intermediates that streamline the synthesis of complex target molecules, particularly in drug discovery. chemimpex.com

The transformation of tert-butyl 4-acetylpiperidine-1-carboxylate into tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a prime example. The resulting bromoacetyl derivative is not an end-product but a powerful building block. The reactive bromoacetyl group allows for the facile introduction of various functionalities through substitution reactions, making it a cornerstone for constructing libraries of piperidine-based compounds for pharmacological screening.

Similarly, the synthesis of pyrazole-functionalized piperidines from 4-acetylpiperidine precursors generates new heterocyclic building blocks. oapi.int These intermediates, which combine two important pharmacophores, can be further elaborated to create novel drug candidates. The stability of the N-Boc protected form makes it an ideal and widely used building block for introducing the piperidine moiety into larger molecules during multi-step syntheses. chemimpex.comlookchem.com

Table 4: Novel Building Blocks Derived from 4-Acetylpiperidine This table is interactive. Click on the headers to sort.

Derived Building Block Key Functional Group Synthetic Utility
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate α-Bromo Ketone Electrophilic intermediate for alkylating nucleophiles
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Primary Alcohol Intermediate for ether or ester formation
3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Pyrazole Ring Scaffold for anti-inflammatory drug discovery
Spiro[indole-piperidine] derivatives Spirocyclic System Core for CNS-active or anti-tumor agents

Future Directions and Emerging Research Avenues in 4 Acetylpiperidinium Chloride Chemistry

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine (B6355638) derivatives to minimize environmental impact and enhance safety. Future research in the context of 4-Acetylpiperidinium chloride is expected to focus on several key areas of green chemistry.

One promising approach is the use of more environmentally benign solvent systems. Traditional organic solvents can be replaced with water, supercritical fluids, or ionic liquids to reduce volatile organic compound (VOC) emissions. For instance, the synthesis of piperidines has been demonstrated in aqueous media, often accelerated by microwave irradiation, which can lead to shorter reaction times and higher yields.

Another area of focus is the development of catalytic methods that replace stoichiometric reagents. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions, offers advantages like easy separation and reusability, contributing to a more sustainable process. Research into novel, non-toxic, and earth-abundant metal catalysts is also a significant trend.

The table below summarizes some green chemistry approaches applicable to the synthesis of piperidine rings, which could be adapted for the production of this compound and its derivatives.

Green Chemistry PrincipleApplication in Piperidine SynthesisPotential Advantage for this compound
Use of Renewable Feedstocks Deriving starting materials from biomass.Reduces reliance on petrochemicals.
Alternative Solvents Employing water or supercritical CO2.Minimizes use of hazardous organic solvents.
Catalysis Use of reusable heterogeneous or biocatalysts.Improves atom economy and reduces waste.
Energy Efficiency Microwave-assisted or ultrasound-promoted reactions.Decreases reaction times and energy consumption.

Integration with Advanced Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. The integration of flow chemistry is a key future direction for the synthesis of this compound and its derivatives.

Flow electrochemistry, in particular, has emerged as a powerful tool for piperidine synthesis. nih.govnih.gov For example, the anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell has been shown to be an efficient and scalable method for producing key piperidine intermediates. nih.govresearchgate.net This technique avoids the need for stoichiometric chemical oxidants and allows for the synthesis of multi-gram quantities of product in a relatively short time. researchgate.net

The benefits of applying flow chemistry to the synthesis of piperidine derivatives are highlighted in the following table:

ParameterBatch ChemistryFlow Chemistry
Safety Potential for thermal runaway in large-scale reactions.Superior heat dissipation, smaller reaction volumes.
Scalability Often requires re-optimization for larger scales.Readily scalable by extending reaction time or using parallel reactors. nih.gov
Reproducibility Can be variable between batches.Precise control over reaction parameters leads to high reproducibility.
Reaction Time Can be lengthy.Often significantly shorter due to enhanced mixing and heat transfer.

Future research will likely focus on developing fully integrated continuous processes for the synthesis of this compound, from starting materials to the final product, incorporating in-line purification and analysis.

Data-Driven Discovery and Machine Learning in Reaction Prediction

The intersection of data science and chemistry is opening up new frontiers in the discovery and development of new molecules and reactions. For this compound, data-driven approaches and machine learning (ML) can accelerate the identification of new derivatives with desired properties and optimize their synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models are already being used to predict the biological activity and toxicity of piperidine derivatives. nih.gov These models use computational descriptors of molecular structure to predict properties, which can guide the design of new compounds. nih.gov By applying QSAR, researchers can prioritize the synthesis of the most promising this compound derivatives for a specific application.

Furthermore, machine learning algorithms are being developed to predict the outcomes of chemical reactions, including yield and selectivity. nih.govresearchgate.net These models are trained on large datasets of known reactions and can learn the complex relationships between reactants, reagents, and reaction conditions. nih.gov For instance, deep learning models can predict the products of a reaction by treating it as a transformation of reactants, while other models can even provide insights into reaction mechanisms. arxiv.org

The application of machine learning in the context of this compound chemistry could involve:

Virtual Screening: Using ML models to screen large virtual libraries of potential derivatives for desired properties.

Retrosynthesis Planning: Employing AI-powered tools to devise the most efficient synthetic routes to complex target molecules starting from this compound.

Reaction Optimization: Utilizing algorithms to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of a desired product. researchgate.net

Exploration of Novel Synthetic Pathways and Reagents

While established methods for synthesizing the piperidine core are available, the exploration of novel synthetic pathways and reagents remains a vibrant area of research. These new methods often provide access to previously inaccessible substitution patterns or offer improved efficiency and selectivity.

Recent advances in C-H activation and amination reactions are particularly relevant. mdpi.comacs.org These methods allow for the direct formation of C-N bonds by functionalizing otherwise inert C-H bonds, offering a more atom-economical approach to piperidine synthesis. For example, transition metal-catalyzed C-H amination can be used to construct the piperidine ring or to introduce functional groups onto a pre-existing piperidine scaffold. mdpi.com

The development of novel catalytic systems is also a key driver of innovation. For instance, iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form piperidines in high yields. organic-chemistry.org The discovery of new reagents that can mediate unique transformations is another important avenue.

Some examples of novel synthetic strategies for piperidines that could be applied to this compound are presented below:

Synthetic StrategyDescriptionPotential Application
Dearomative Cycloaddition A (3+2) cycloaddition reaction to dearomatize an arene followed by rearrangement to form an arylamine. acs.orgSynthesis of novel arylated piperidine derivatives.
Metal-Free Transfer Hydrogenation Reduction of pyridine (B92270) precursors to piperidines using a borane (B79455) catalyst and a hydrogen source like ammonia (B1221849) borane. organic-chemistry.orgA milder and potentially more selective reduction method.
Intramolecular Radical C-H Amination Cyclization of a radical intermediate onto a C-H bond to form the piperidine ring, which can be initiated by electrolysis or catalysis. mdpi.comAccess to a diverse range of substituted piperidines.

Future research will undoubtedly uncover even more innovative and efficient ways to synthesize and functionalize the piperidine ring, further expanding the utility of this compound as a versatile chemical building block.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Reconcile differences by:
  • Parameter optimization : Adjust force field settings (e.g., partial charges, solvation models) in simulations.
  • Experimental validation : Repeat assays under controlled conditions (e.g., inert atmosphere to exclude oxidation).
  • Error analysis : Quantify experimental uncertainty (e.g., SEM) and compare with model confidence intervals .

Ethical and Environmental Considerations

Q. What protocols ensure safe disposal of this compound waste in laboratory settings?

  • Methodological Answer : Neutralize acidic waste with 10% sodium bicarbonate, then adsorb onto activated carbon for incineration. Follow OSHA guidelines (29 CFR 1910.1450) and document disposal via waste manifests. For environmental impact assessments, use EPA EPI Suite to predict biodegradation and ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.